molecular formula C17H17N3O4 B6067346 N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide

N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide

Cat. No. B6067346
M. Wt: 327.33 g/mol
InChI Key: AOBZFUPKTIEOJB-ZJRYVYPNSA-N
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Description

N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide, also known as HPEH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. HPEH belongs to the family of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group (C=O).

Mechanism of Action

The mechanism of action of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide is not fully understood. However, it is believed to exert its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide has also been shown to inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and physiological effects:
N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide has been shown to have a protective effect on the liver by reducing liver damage caused by toxic substances.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, the solubility of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide in water is limited, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide.

Future Directions

There are several future directions for research on N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide. One area of interest is the development of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide-based drug delivery systems for targeted cancer therapy. Another area of research is the investigation of the synergistic effects of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide with other anticancer agents. Furthermore, the potential use of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide in the treatment of other diseases such as neurodegenerative disorders and diabetes warrants further investigation.

Synthesis Methods

N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide can be synthesized via a multi-step process that involves the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide. The purity and yield of N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide has been studied for its potential applications in medicinal chemistry. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

N-[(E)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-15-9-8-13(10-16(15)24-2)17(21)20-19-14(11-18-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H,20,21)/b18-11+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBZFUPKTIEOJB-ZJRYVYPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=C(C=NO)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C(/C=N/O)\C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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